molecular formula C10H22Cl2N2 B1486087 4-(1-Pyrrolidinyl)azepane dihydrochloride CAS No. 2206970-77-4

4-(1-Pyrrolidinyl)azepane dihydrochloride

Cat. No.: B1486087
CAS No.: 2206970-77-4
M. Wt: 241.2 g/mol
InChI Key: IDMLPZRCRYSZGC-UHFFFAOYSA-N
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Description

4-(1-Pyrrolidinyl)azepane dihydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Pyrrolidinyl)azepane dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolidine derivative with an azepane precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1-Pyrrolidinyl)azepane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in various substituted azepane derivatives .

Scientific Research Applications

4-(1-Pyrrolidinyl)azepane dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Pyrrolidinyl)azepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

    Azepane: A seven-membered nitrogen-containing heterocycle without the pyrrolidine moiety.

    Piperidine: A six-membered nitrogen-containing heterocycle.

Uniqueness

4-(1-Pyrrolidinyl)azepane dihydrochloride is unique due to its combination of a pyrrolidine ring and an azepane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets .

Properties

IUPAC Name

4-pyrrolidin-1-ylazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-9-12(8-1)10-4-3-6-11-7-5-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMLPZRCRYSZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Pyrrolidinyl)azepane dihydrochloride
Reactant of Route 2
4-(1-Pyrrolidinyl)azepane dihydrochloride
Reactant of Route 3
4-(1-Pyrrolidinyl)azepane dihydrochloride
Reactant of Route 4
4-(1-Pyrrolidinyl)azepane dihydrochloride
Reactant of Route 5
4-(1-Pyrrolidinyl)azepane dihydrochloride
Reactant of Route 6
4-(1-Pyrrolidinyl)azepane dihydrochloride

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